4H-Benzo[b][1,4]thiazine-2-carbonitrile
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Overview
Description
4H-Benzo[b][1,4]thiazine-2-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of benzothiazines, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[b][1,4]thiazine-2-carbonitrile can be achieved through several methods. One common approach involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal-organic framework catalysis. For instance, using a copper-organic framework catalyst, the reaction proceeds efficiently at lower temperatures and under ligand-free conditions . Another method involves the cyclocondensation of β-keto esters with 2-aminobenzenethiols using ceric ammonium nitrate as a catalyst at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of metal-organic frameworks and efficient catalysts like ceric ammonium nitrate allows for the production of this compound on a larger scale with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4H-Benzo[b][1,4]thiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild conditions, ensuring high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-Benzo[b][1,4]thiazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 4H-Benzo[b][1,4]thiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4H-Benzo[b][1,4]thiazine-2-carbonitrile can be compared with other similar compounds, such as:
2H-Benzo[b][1,4]thiazin-3(4H)-one: This compound also exhibits significant biological activities and is used as an acetylcholinesterase inhibitor.
3-methyl-4H-benzo[b][1,4]thiazine-2-carboxylates: These derivatives are used in medicinal chemistry and show wide applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H6N2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
4H-1,4-benzothiazine-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6,11H |
InChI Key |
SXHZCFFQWLTTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(S2)C#N |
Origin of Product |
United States |
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